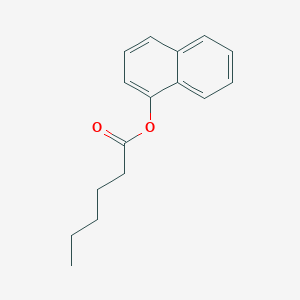
naphthalen-1-yl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
naphthalen-1-yl hexanoate is an organic compound with the molecular formula C16H18O2 It is an ester derived from hexanoic acid and 1-naphthol
Preparation Methods
Synthetic Routes and Reaction Conditions: naphthalen-1-yl hexanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of 1-naphthyl hexanoate may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and reduce reaction time. The purification of the product is often achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: naphthalen-1-yl hexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 1-naphthyl hexanoate can hydrolyze to yield 1-naphthol and hexanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert 1-naphthyl hexanoate into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 1-naphthol and hexanoic acid.
Oxidation: Oxidized derivatives of 1-naphthyl hexanoate.
Reduction: Reduced forms of the ester.
Scientific Research Applications
naphthalen-1-yl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-naphthyl hexanoate involves its interaction with specific molecular targets. The ester bond in the compound can undergo hydrolysis, releasing 1-naphthol and hexanoic acid, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Naphthyl acetate: Another ester of 1-naphthol, but with acetic acid instead of hexanoic acid.
2-Naphthyl hexanoate: An isomer with the ester group attached to the 2-position of the naphthalene ring.
1-Naphthyl propanoate: An ester with propanoic acid instead of hexanoic acid.
Uniqueness: naphthalen-1-yl hexanoate is unique due to its specific ester linkage and the properties imparted by the hexanoic acid moiety
Properties
CAS No. |
28749-24-8 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
naphthalen-1-yl hexanoate |
InChI |
InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3 |
InChI Key |
KTEVDMGPKQVXDF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














